molecular formula C16H15BrN2O B11094196 2-bromo-N'-[(1E)-1-(4-methylphenyl)ethylidene]benzohydrazide

2-bromo-N'-[(1E)-1-(4-methylphenyl)ethylidene]benzohydrazide

Cat. No.: B11094196
M. Wt: 331.21 g/mol
InChI Key: WYWVBUSLDKWHJC-LDADJPATSA-N
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Description

2-bromo-N’-[(1E)-1-(4-methylphenyl)ethylidene]benzohydrazide: is an organic compound with the molecular formula C16H15BrN2O It is a derivative of benzohydrazide, featuring a bromine atom and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N’-[(1E)-1-(4-methylphenyl)ethylidene]benzohydrazide typically involves the condensation reaction between 2-bromobenzohydrazide and 4-methylacetophenone. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Condensation Reactions: The hydrazide group can participate in condensation reactions with aldehydes and ketones to form hydrazones.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Condensation: Acid catalysts like hydrochloric acid or sulfuric acid under reflux conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution Products: Various substituted benzohydrazides.

    Condensation Products: Hydrazones and related derivatives.

    Oxidation Products: Corresponding oxides.

    Reduction Products: Amines and related compounds.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology:

    Antimicrobial Agents: Investigated for potential antimicrobial properties.

    Enzyme Inhibition: Studied for its ability to inhibit certain enzymes.

Medicine:

    Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.

Industry:

    Material Science:

Mechanism of Action

The mechanism of action of 2-bromo-N’-[(1E)-1-(4-methylphenyl)ethylidene]benzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 2-bromo-N’-[(1E)-1-(4-methoxyphenyl)ethylidene]benzohydrazide
  • 4-bromo-N’-[(E)-(2-methylphenyl)methylidene]benzohydrazide

Comparison:

  • Structural Differences: The presence of different substituents on the phenyl ring (e.g., methoxy vs. methyl groups) can lead to variations in chemical reactivity and biological activity.
  • Chemical Properties: Similar compounds may have different solubility, stability, and reactivity profiles.
  • Biological Activity: Variations in substituents can affect the compound’s ability to interact with biological targets, leading to differences in efficacy and potency.

Properties

Molecular Formula

C16H15BrN2O

Molecular Weight

331.21 g/mol

IUPAC Name

2-bromo-N-[(E)-1-(4-methylphenyl)ethylideneamino]benzamide

InChI

InChI=1S/C16H15BrN2O/c1-11-7-9-13(10-8-11)12(2)18-19-16(20)14-5-3-4-6-15(14)17/h3-10H,1-2H3,(H,19,20)/b18-12+

InChI Key

WYWVBUSLDKWHJC-LDADJPATSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/NC(=O)C2=CC=CC=C2Br)/C

Canonical SMILES

CC1=CC=C(C=C1)C(=NNC(=O)C2=CC=CC=C2Br)C

Origin of Product

United States

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